molecular formula C18H17F2N3O3S B2650936 N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351589-27-9

N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2650936
CAS No.: 1351589-27-9
M. Wt: 393.41
InChI Key: XHZCHKNGANKTCO-UHFFFAOYSA-N
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Description

N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic small molecule featuring a benzothiazole core, a key scaffold recognized in medicinal chemistry for its diverse biological activities . The molecular structure integrates a difluoromethoxy phenyl group and a methyl-substituted acetamide chain, suggesting potential as a candidate for high-throughput screening in oncology and cellular pathway research. Compounds with benzothiazole and acetamide structures have been investigated as novel scaffolds active against sensitive and resistant cancer cell lines, and for their potential as kinase inhibitors . The presence of the difluoromethoxy group may influence the compound's metabolic stability and membrane permeability, making it a molecule of interest for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c1-23(18-22-16-13(25-2)7-4-8-14(16)27-18)10-15(24)21-11-5-3-6-12(9-11)26-17(19)20/h3-9,17H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZCHKNGANKTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)OC(F)F)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a difluoromethoxy group and a benzo[d]thiazole moiety, which are critical for its biological activity. The synthesis typically involves the coupling of substituted benzothiazoles with acetamides, utilizing various organic chemistry techniques to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death. This mechanism is crucial for its antibacterial properties.
  • Enzyme Inhibition : The presence of the difluoromethoxy group may enhance binding affinity towards target enzymes, influencing pathways related to cancer cell proliferation and apoptosis .

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. They disrupt the integrity of bacterial membranes, leading to increased permeability and eventual cell lysis. This action aligns with findings from studies on other benzothiazole derivatives, which have shown effective inhibition against various bacterial strains.

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and U-87 (glioblastoma) cell lines.
  • Results : The cytotoxicity was measured using MTT assays, revealing that the compound significantly inhibits cell viability at low concentrations (EC50 values in the micromolar range) .

Case Studies and Research Findings

  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole ring have been correlated with enhanced biological activity. For instance, substitutions that increase lipophilicity often result in improved cellular uptake and efficacy .
  • Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, certain derivatives of this compound exhibited comparable or superior anticancer activity, suggesting its potential as a lead compound for drug development .

Data Summary

Activity TypeCell Line TestedEC50 Value (µM)Reference
AntibacterialVarious strainsNot specified
AnticancerMCF-710.28
AnticancerU-8710.79
AntioxidantDPPH Assay1.37 times higher than ascorbic acid

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and inferred properties.

Structural Analogs with Benzothiazole/Thiazole Cores

Table 1: Key Structural and Functional Comparisons
Compound Name (Source) Core Structure Substituents Molecular Weight* Key Features Potential Applications
Target Compound Benzo[d]thiazole + phenyl 3-(difluoromethoxy)phenyl, 4-methoxybenzo[d]thiazole ~407.3 (estimated) Methoxy enhances solubility; difluoromethoxy improves stability Kinase inhibition (inferred from analogs)
N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide () Thiazolidinone + phenyl Difluoromethoxy phenyl, thiazolidinone ~383.3 Thiazolidinone ring introduces polarity Metabolic disorders (structural similarity to thiazolidinediones)
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () Benzo[d]thiazole + pyrimidinone Trifluoromethyl, pyrimidinone-thioether ~552.5 Trifluoromethyl increases lipophilicity; thioether linkage CK1 kinase inhibition (explicitly stated)
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide () Dual benzo[d]thiazole + triazole Triazole, phenoxy linker ~698.8 Triazole enhances rigidity; extended conjugation Multitarget ligands for Alzheimer’s disease

*Molecular weights calculated from formulas in evidence or estimated using ChemDraw.

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s 4-methoxybenzo[d]thiazole contrasts with thiazolidinone () and pyrimidinone-thioether (). The benzo[d]thiazole core is associated with kinase binding, while thiazolidinones are linked to metabolic modulation .

Substituent Effects :

  • Difluoromethoxy vs. Trifluoromethyl : The target’s difluoromethoxy group balances metabolic stability and polarity, whereas trifluoromethyl () increases hydrophobicity, possibly improving blood-brain barrier penetration .
  • Methoxy vs. Halogenation : The 4-methoxy group on the benzothiazole may improve solubility compared to halogenated analogs (e.g., 6-trifluoromethyl in ), which could enhance membrane permeability but reduce aqueous solubility .

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